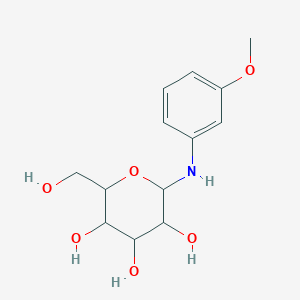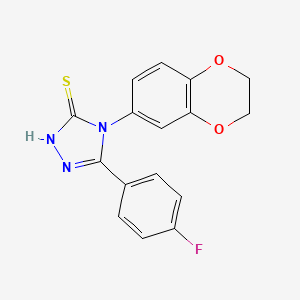![molecular formula C16H23N3O B11056670 5H-Pyrano[4,3-b]pyridine-3-carbonitrile, 7,8-dihydro-7,7-dimethyl-2-[(3-methylbutyl)amino]-](/img/structure/B11056670.png)
5H-Pyrano[4,3-b]pyridine-3-carbonitrile, 7,8-dihydro-7,7-dimethyl-2-[(3-methylbutyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ISOPENTYLAMINO)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]PYRIDIN-3-YL CYANIDE is a complex organic compound that belongs to the class of pyridine derivatives. Pyridine compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties . This particular compound features a pyrano[4,3-b]pyridine core, which is a fused heterocyclic system, and a cyanide functional group, which is often associated with biological activity.
Preparation Methods
The synthesis of 2-(ISOPENTYLAMINO)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]PYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of a β-ketoester, an aldehyde, and ammonia to form the pyridine ring through a Hantzsch synthesis . The introduction of the isopentylamino group and the cyanide functional group can be achieved through subsequent substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-(ISOPENTYLAMINO)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]PYRIDIN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the cyanide group to an amine or other functional groups, typically using hydrogenation or metal hydrides.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-(ISOPENTYLAMINO)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. The pyridine core can interact with proteins and enzymes, potentially inhibiting their function. The cyanide group can also play a role in binding to metal ions or other active sites in biological molecules, affecting their activity .
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives with different substituents. For example:
2-AMINO-3-CYANOPYRIDINE: Known for its antimicrobial and anticancer properties.
2,3,5,6-TETRAFLUORO-4-PHENYLSULFONYL PYRIDINE: Used in various chemical syntheses and known for its high reactivity.
N1-(7-CHLOROQUINOLIN-4-YL) ETHANE-1,2-DIAMINE: Exhibits significant biological activity and is used in medicinal chemistry.
The uniqueness of 2-(ISOPENTYLAMINO)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]PYRIDIN-3-YL CYANIDE lies in its specific combination of functional groups and the resulting biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C16H23N3O |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
7,7-dimethyl-2-(3-methylbutylamino)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H23N3O/c1-11(2)5-6-18-15-12(9-17)7-13-10-20-16(3,4)8-14(13)19-15/h7,11H,5-6,8,10H2,1-4H3,(H,18,19) |
InChI Key |
QKHPWRLFCMGPBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=C(C=C2COC(CC2=N1)(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,10-Dimethyl-2-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11056592.png)
![3-(2-chlorophenyl)-6-(2,6-dimethylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11056594.png)

![Pentanoic acid, 3-methyl-2-[[4-(1-methylethyl)benzoyl]amino]-](/img/structure/B11056610.png)
![2-hydroxy-N'-[3-(piperidin-1-yl)propanoyl]benzohydrazide](/img/structure/B11056614.png)
![5-[(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B11056620.png)

![2-(Ethylamino)-7-[3-(prop-2-yn-1-yloxy)phenyl]-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11056637.png)
![2-[(2-chloro-5-nitrobenzyl)sulfanyl]-5,6-dimethoxy-1H-benzimidazole](/img/structure/B11056645.png)
![N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-nitrobenzamide](/img/structure/B11056646.png)
![8-(4-fluorophenyl)-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B11056648.png)
![5-(4-chlorobenzyl)-2-(4-chlorophenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B11056655.png)
![2-(Diethylamino)ethyl 4-{[3-oxo-3-(thiophen-2-yl)propyl]amino}benzoate](/img/structure/B11056657.png)
